![molecular formula C16H14ClN3O B14955562 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B14955562.png)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide typically involves the reaction of 6-chloroindole with 2-bromoethylamine, followed by the coupling of the resulting intermediate with 2-pyridinecarboxylic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide
- N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxylate
- N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxylamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both indole and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide (CAS Number: 63183-58-4) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
The molecular formula of this compound is C16H15ClN2O, with a molecular weight of approximately 265.310 g/mol. The compound exhibits a density of 1.247 g/cm³ and a boiling point of 588.4°C at 760 mmHg, indicating its stability under various conditions .
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. Indole derivatives, including this compound, are known to exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response .
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound:
- Anti-inflammatory Activity : Research indicates that this compound shows significant inhibition of COX-2 activity, leading to reduced inflammation in animal models. This aligns with findings from other indole derivatives that have been shown to possess similar anti-inflammatory effects .
- Analgesic Effects : In vivo studies demonstrated that this compound exhibits analgesic properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism involves modulation of pain pathways through COX inhibition .
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
-
In Vivo Analgesic Study :
- Objective : Evaluate the analgesic effects in a rat model.
- Method : Administration of the compound followed by assessment using the tail-flick test.
- Results : Significant reduction in pain response was observed, indicating effective analgesic activity.
-
Inflammation Model :
- Objective : Assess anti-inflammatory efficacy.
- Method : Carrageenan-induced paw edema in rats.
- Results : The compound significantly reduced paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known compounds:
Compound Name | Anti-inflammatory Activity | Analgesic Activity | Mechanism |
---|---|---|---|
This compound | High | High | COX inhibition |
Celecoxib | High | Moderate | Selective COX-2 inhibition |
Ibuprofen | Moderate | High | Non-selective COX inhibition |
Properties
Molecular Formula |
C16H14ClN3O |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14ClN3O/c17-13-5-4-12-6-9-20(15(12)11-13)10-8-19-16(21)14-3-1-2-7-18-14/h1-7,9,11H,8,10H2,(H,19,21) |
InChI Key |
CMFIUHDHQYQYRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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